molecular formula C16H14F3N5O2 B2659844 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034601-32-4

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2659844
CAS RN: 2034601-32-4
M. Wt: 365.316
InChI Key: KGPVAHPHHMZFKF-UHFFFAOYSA-N
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Description

The compound contains an imidazo[1,2-a]pyridine moiety, which is a polycyclic compound containing an imidazole ring fused to a pyridine ring . This structure is found in many biologically active compounds.


Molecular Structure Analysis

The compound’s structure includes a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring, attached to the imidazo[1,2-a]pyridine core .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antimicrobial Properties

The compound 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide exhibits antimicrobial activity against Staphylococcus aureus at specific concentrations . Researchers have explored its potential as an antibacterial agent, which could be valuable in combating infections.

Biological Effects and Drug Development

Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological effects:

Moreover, the imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients:

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been employed as fluorescent probes for detecting mercury and iron ions in vitro and in vivo . Their unique properties make them valuable tools in analytical chemistry and bioimaging.

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents . These compounds hold promise for gastrointestinal health.

TB Treatment

While not directly related to the compound , recent developments in imidazo[1,2-a]pyridine derivatives include the use of Q203 for tuberculosis treatment. Q203 has shown significant reduction in bacterial load in a mouse model infected with Mycobacterium tuberculosis .

Synthesis Methods

Researchers have explored various synthetic routes to obtain imidazo[1,2-a]pyridines, including condensation of aminopyridines with α-halo ketones . Understanding these methods aids in designing novel derivatives.

Future Directions

The imidazo[1,2-a]pyridine core is found in many biologically active compounds, suggesting that this compound could have potential applications in medicinal chemistry . Further studies would be needed to explore this potential.

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-9-12(24-6-3-2-4-11(24)20-9)14(25)23-7-5-10(8-23)13-21-15(26-22-13)16(17,18)19/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPVAHPHHMZFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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